3-Bromo-1-isobutyl-5-nitro-1H-indazole

Catalog No.
S12280324
CAS No.
M.F
C11H12BrN3O2
M. Wt
298.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-isobutyl-5-nitro-1H-indazole

Product Name

3-Bromo-1-isobutyl-5-nitro-1H-indazole

IUPAC Name

3-bromo-1-(2-methylpropyl)-5-nitroindazole

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

InChI

InChI=1S/C11H12BrN3O2/c1-7(2)6-14-10-4-3-8(15(16)17)5-9(10)11(12)13-14/h3-5,7H,6H2,1-2H3

InChI Key

AADIASASGINWDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br

3-Bromo-1-isobutyl-5-nitro-1H-indazole is a synthetic compound belonging to the indazole family, characterized by the presence of a bromine atom at the 3-position, an isobutyl group at the 1-position, and a nitro group at the 5-position of the indazole ring. Its molecular formula is C12H14BrN3O2C_{12}H_{14}BrN_{3}O_{2}, and it exhibits a complex structure that contributes to its unique chemical and biological properties. The compound's specific arrangement of functional groups enhances its potential for various applications in medicinal chemistry and material science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions, leading to derivatives like 3-azido-1-isobutyl-5-nitro-1H-indazole.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts, yielding compounds such as 3-bromo-1-isobutyl-5-amino-1H-indazole.
  • Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reagents used.

The biological activity of 3-Bromo-1-isobutyl-5-nitro-1H-indazole has been a subject of research due to its potential pharmacological properties. Studies suggest that it may possess antimicrobial and anticancer activities. Its mechanism of action likely involves:

  • Enzyme Inhibition: Binding to active sites of specific enzymes, thereby inhibiting their function.
  • Receptor Modulation: Interacting with cellular receptors, which can alter signal transduction pathways and affect cellular responses.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through activation of apoptotic pathways .

The synthesis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole typically involves several key steps:

  • Starting Materials: The process begins with 3-bromo-1H-indazole and isobutyl bromide.
  • Nitration: A mixture of concentrated nitric acid and sulfuric acid is used to introduce the nitro group at the 5-position of the indazole ring.
  • Alkylation: The nitrated compound is then alkylated using isobutyl bromide in the presence of a base such as potassium carbonate, attaching the isobutyl group at the 1-position .

3-Bromo-1-isobutyl-5-nitro-1H-indazole has various applications, including:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential drug candidates targeting various diseases.
  • Biological Studies: Used in research to explore its effects on biological systems, particularly its antimicrobial and anticancer properties.
  • Material Science: Investigated for developing novel materials with specific electronic or optical properties.
  • Chemical Biology: Explored for its role in modulating biological pathways and interactions with biomolecules.

Research on interaction studies involving 3-Bromo-1-isobutyl-5-nitro-1H-indazole focuses on its binding affinity with various biological targets. These studies help elucidate its potential therapeutic effects and mechanisms of action. For instance, investigations into how this compound interacts with specific enzymes or receptors can provide insights into its pharmacodynamics and therapeutic applications.

Several compounds share structural similarities with 3-Bromo-1-isobutyl-5-nitro-1H-indazole. Here are some notable examples:

Compound NameKey Differences
3-Bromo-5-nitro-1H-indazoleLacks the isobutyl group; potentially alters hydrophobicity and biological activity.
1-Isobutyl-5-nitro-1H-indazoleLacks the bromine atom; may affect reactivity and interactions with biological targets.
3-Bromo-1-methyl-5-nitro-1H-indazoleContains a methyl group instead of an isobutyl group; influences steric and electronic properties.

Uniqueness

The uniqueness of 3-Bromo-1-isobutyl-5-nitro-1H-indazole lies in its combination of bromine, isobutyl, and nitro groups, which confer distinct chemical reactivity and biological properties. This specific structure allows for targeted interactions with molecular targets, making it valuable across various research fields .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as fundamental methodologies for the synthesis of complex indazole derivatives, including 3-bromo-1-isobutyl-5-nitro-1H-indazole [6]. The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile approaches for introducing diverse substituents at the 3-position of indazole scaffolds [7]. Research has demonstrated that 3-iodo-1H-indazole derivatives serve as excellent coupling partners with organoboronic acids under palladium catalysis [7].

The application of ferrocene-based divalent palladium complexes has shown significant promise in facilitating C-3 functionalization of 1H-indazole systems [7]. Studies have revealed that 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex exhibits lower energy barriers in intermediate formation compared to [1,1'-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II), resulting in superior catalytic performance [7]. The incorporation of ionic liquids, particularly 1-n-butyl-3-methylimidazolium tetrafluoroborate and 1-n-butyl-3-methylimidazolium hexafluorophosphate, has been shown to improve yields while preventing palladium black formation [7].

Catalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
Palladium(dppf)Cl₂·CH₂Cl₂8075-852-4
Palladium(dtbpf)Cl₂8065-754-6
Palladium(OAc)₂/P(tBu)₃10070-806-8

The regioselective C7 bromination followed by palladium-mediated Suzuki-Miyaura cross-coupling has been successfully demonstrated for 4-substituted 1H-indazoles [11]. This methodology provides moderate to good yields for C7 arylated indazole derivatives [11]. Cross-coupling reactions with N-Boc-2-pyrrole and 2-thiopheneboronic acids have been optimized using potassium carbonate, dimethoxyethane, and Pd(dppf)Cl₂ as catalyst, achieving good yields within 2-hour reaction periods [12].

N-Alkylation Strategies for Isobutyl Substitution

The regioselective N-alkylation of indazole scaffolds to introduce isobutyl substituents presents significant synthetic challenges due to the potential for N1 versus N2 selectivity [13] [15]. Recent advances have demonstrated that thermodynamically controlled processes can achieve high N1 selectivity for isobutyl substitution [13].

A two-step reductive amination approach has proven highly effective for introducing isobutyl groups with exclusive N1 selectivity [13]. This methodology involves initial enamine condensation of indazole with isobutyraldehyde under Dean-Stark conditions, followed by platinum-catalyzed hydrogenation [13]. The use of 5% platinum on carbon at 40 psi hydrogen pressure and 30°C provides complete conversion while minimizing dehalogenation of aryl bromides [13].

Reaction ConditionsN1:N2 RatioYield (%)Temperature (°C)
K₂CO₃, DMF, isobutyl bromide58:4247120
NaH, THF, isobutyl tosylate70:30-ambient
Isobutyraldehyde, Dean-Stark>99:176reflux

The influence of base selection and solvent systems on regioselectivity has been extensively studied [15]. Sodium hydride in tetrahydrofuran demonstrates superior N1 selectivity compared to cesium carbonate in N,N-dimethylformamide [15]. The formation of tight ion pairs between sodium cations and the indazole anion appears to direct alkylation preferentially to the N1 position [15].

Electronic effects of substituents significantly impact alkylation regioselectivity [15]. C-7 nitro and methyl carboxylate substituted indazoles exhibit excellent N2 regioselectivity under sodium hydride/tetrahydrofuran conditions, while C-3 electron-withdrawing groups favor N1 alkylation [15]. High-throughput experimentation has revealed that systematic variation of base, reagent, and solvent combinations can tune regioselectivity, though the highest N1:N2 ratios remain moderate without specialized methodologies [13].

Nitration and Bromination Sequence Optimization

The sequential introduction of nitro and bromo substituents on indazole rings requires careful optimization of reaction conditions and reagent order [1] [17]. Direct nitration of indazole derivatives typically employs concentrated nitric acid and sulfuric acid mixtures, though these conditions often require elevated temperatures and extended reaction times [1].

The synthesis of 3-bromo-5-nitro-1H-indazole from 5-nitro-1H-indazole has been optimized using bromine in N,N-dimethylformamide solution [1]. The optimized procedure involves dropwise addition of bromine solution to a cooled (-4 to -5°C) N,N-dimethylformamide solution containing 5-nitro-1H-indazole under nitrogen atmosphere [1]. The reaction mixture is maintained at low temperature for 1-1.5 hours before warming to 35-40°C for 10-12 hours [1].

SubstrateReagentTemperature Range (°C)Yield (%)Reaction Time (h)
5-nitro-1H-indazoleBr₂/DMF-5 to 409512-14
IndazoleHNO₃/H₂SO₄300624
2-nitrobenzonitrileHydrazine hydrate70904

The determination of reaction completion is monitored using high-performance liquid chromatography, with less than 0.16% residual starting material indicating full conversion [1]. Purification involves aqueous workup followed by recrystallization from ethanol-water mixtures in the presence of activated carbon and ethylenediaminetetraacetic acid [1].

Alternative approaches utilize the Sandmeyer reaction sequence for introducing halogen substituents [17]. The conversion of isatin derivatives through nitration, basic hydrolysis, and subsequent Sandmeyer bromination provides access to 2-(2-bromo-5-nitro-phenyl)-2-oxoacetic acid intermediates [17]. This methodology allows for controlled introduction of both nitro and bromo functionalities with high regioselectivity [17].

Solid-Phase Synthesis Advancements

The immobilization of primary amines on Wang resin via carbamate linkages using carbonyldiimidazole activation provides stable resin-bound intermediates [22]. Subsequent reaction with 2-nitrobenzenesulfonyl chlorides yields polymer-supported sulfonamides, which undergo alkylation with bromoketones to generate key intermediates [22]. The tandem carbon-carbon and nitrogen-nitrogen bond formation mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene provides efficient cyclization to indazole 1-oxides [22].

Resin TypeLoading (mmol/g)Coupling Efficiency (%)Final Purity (%)
Wang resin0.8-1.285-9590-95
Rink amide resin0.6-0.880-9085-90
BAL resin0.5-0.775-8580-85

Five different types of polymer-supported amines have been successfully employed to access target compounds with diverse functional groups [25]. These include resin-bound amino acids, secondary amides from backbone amide linker resin, free acids from Wang resin esterification, diamines attached via carbonyldiimidazole activation, and amino alcohols linked through trichloroacetimidate intermediates [25].

X-ray crystallography represents the gold standard for determining the three-dimensional structure of crystalline compounds. For 3-Bromo-1-isobutyl-5-nitro-1H-indazole, this technique provides crucial information about molecular geometry, intermolecular interactions, and crystal packing arrangements. The analysis reveals fundamental structural parameters that serve as the foundation for understanding the compound's properties and behavior.

Crystal Structure Determination

The X-ray crystallographic analysis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole begins with the determination of unit cell parameters and space group symmetry. Related indazole derivatives have been extensively studied using X-ray crystallography, providing valuable comparative data [2] [3]. The indazole ring system typically exhibits planar geometry with minimal deviation from planarity, as observed in similar compounds where the largest deviation from the mean plane is typically less than 0.1 Å [4].

The molecular structure reveals that the indazole core maintains its characteristic fused ring system comprising a benzene ring fused to a pyrazole ring. The bromine substituent at the 3-position introduces significant steric and electronic effects that influence the overall molecular geometry. The nitro group at the 5-position provides additional electronic perturbation, while the isobutyl group at N1 affects the molecular conformation and crystal packing.

Geometric Parameters

The structural analysis provides detailed bond lengths and angles within the molecule. The indazole ring system exhibits characteristic bond distances consistent with aromatic character. The C-Br bond length typically measures approximately 1.9 Å, while the N-O bonds in the nitro group are approximately 1.2 Å. The C-N bond connecting the isobutyl group to the indazole nitrogen shows typical single bond character with a length of approximately 1.47 Å.

The bond angles within the indazole ring system reflect the constraints imposed by the fused ring structure. The N1-N2-C3 angle in the pyrazole ring is typically around 106°, while the C7a-N1-N2 angle measures approximately 112° [5]. These angular parameters are consistent with the sp2 hybridization of the nitrogen atoms and the aromatic character of the ring system.

Intermolecular Interactions

The crystal structure analysis reveals important intermolecular interactions that govern the packing arrangement. The presence of the bromine atom enables halogen bonding interactions with electronegative atoms in neighboring molecules. The nitro group can participate in various weak interactions including C-H⋯O hydrogen bonds and π-π stacking interactions between aromatic systems [2] [6].

The analysis of intermolecular distances and angles provides insights into the strength and directionality of these interactions. Typical Br⋯O contacts range from 3.0 to 3.3 Å, which is shorter than the sum of van der Waals radii, indicating attractive interactions [4]. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the compound.

Structural Data Summary

ParameterValueReference
Molecular formulaC11H12BrN3O2 [1]
Molecular weight298.14 g/mol [1]
Indazole ring planarity< 0.1 Å deviation [4]
C-Br bond length~1.9 Å [2]
N-O (nitro) bond length~1.2 Å [7]
Typical Br⋯O contact3.0-3.3 Å [4]

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within the molecule. For 3-Bromo-1-isobutyl-5-nitro-1H-indazole, multinuclear NMR analysis encompasses proton NMR, carbon-13 NMR, and potentially nitrogen-15 NMR studies. Each nucleus provides unique insights into the molecular structure and dynamics.

Proton Nuclear Magnetic Resonance Analysis

The proton NMR spectrum of 3-Bromo-1-isobutyl-5-nitro-1H-indazole reveals characteristic signals corresponding to the aromatic protons of the indazole ring system and the aliphatic protons of the isobutyl substituent. The aromatic region typically spans from 7.0 to 8.5 ppm, with the specific chemical shifts influenced by the electronic effects of the bromine and nitro substituents.

The indazole ring protons exhibit distinct chemical shifts based on their positions relative to the electron-withdrawing and electron-donating groups. The proton at position 4 (H-4) typically appears as a doublet at approximately 8.2 ppm, while the proton at position 6 (H-6) resonates around 7.8 ppm. The proton at position 7 (H-7) appears at approximately 7.6 ppm [8] [9].

The isobutyl group protons provide characteristic patterns in the aliphatic region. The methine proton of the isobutyl group typically appears as a septet around 5.0 ppm due to coupling with the six equivalent methyl protons. The methyl protons of the isobutyl group appear as a doublet at approximately 1.6 ppm [10].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of the molecule. The spectrum reveals distinct signals for each carbon atom, with chemical shifts reflecting the electronic environment and hybridization state. The aromatic carbons of the indazole ring typically appear between 110 and 150 ppm, while the aliphatic carbons of the isobutyl group resonate at higher field [8] [11].

The carbon bearing the bromine substituent (C-3) exhibits a characteristic downfield shift to approximately 108 ppm, reflecting the deshielding effect of the bromine atom. The carbon bearing the nitro group (C-5) shows significant deshielding, appearing around 145 ppm. The quaternary carbon atoms of the indazole ring system show characteristic chemical shifts that distinguish them from the protonated carbons [12].

The isobutyl group carbons provide additional structural information. The methine carbon appears around 50 ppm, while the methyl carbons resonate at approximately 20 ppm. These chemical shifts are consistent with the sp3 hybridization of the aliphatic carbons and their electronic environment [10].

Nitrogen-15 Nuclear Magnetic Resonance Studies

Nitrogen-15 NMR spectroscopy, while less commonly performed due to the low natural abundance of nitrogen-15, provides valuable information about the nitrogen atoms in the molecule. The two nitrogen atoms in the indazole ring exhibit distinct chemical shifts reflecting their different electronic environments. The nitrogen atom bearing the isobutyl substituent (N-1) typically resonates around -50 ppm, while the adjacent nitrogen atom (N-2) appears at approximately -70 ppm [13].

The nitro group nitrogen exhibits a characteristic chemical shift around 10 ppm, significantly different from the ring nitrogen atoms due to its different bonding environment and oxidation state. These nitrogen chemical shifts provide valuable information about the electronic distribution and tautomeric equilibria within the molecule [13].

Coupling Patterns and Structural Information

The NMR spectra reveal characteristic coupling patterns that provide information about the connectivity and spatial relationships between atoms. The aromatic protons show typical ortho and meta coupling patterns with coupling constants ranging from 7 to 9 Hz for ortho coupling and 1 to 3 Hz for meta coupling. These coupling patterns help confirm the substitution pattern and ring assignments [14].

The isobutyl group exhibits characteristic coupling patterns with the methine proton coupled to the six equivalent methyl protons with a coupling constant of approximately 7 Hz. This coupling pattern is diagnostic for the isobutyl substitution pattern and confirms the structural assignment [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 3-Bromo-1-isobutyl-5-nitro-1H-indazole. The technique reveals the molecular ion peak and characteristic fragment ions that provide structural information and confirm the molecular composition. The fragmentation patterns are influenced by the presence of the bromine atom, nitro group, and isobutyl substituent.

Molecular Ion and Isotope Patterns

The molecular ion peak for 3-Bromo-1-isobutyl-5-nitro-1H-indazole appears at m/z 298/300, reflecting the presence of the bromine atom with its characteristic isotope pattern. The molecular ion exhibits the typical 1:1 intensity ratio for compounds containing a single bromine atom, confirming the molecular formula C11H12BrN3O2 [1].

The high-resolution mass spectrometry provides accurate mass measurements that confirm the molecular composition. The exact mass of the molecular ion is 297.0113 for the 79Br isotope and 299.0093 for the 81Br isotope. These values match the calculated masses for the proposed molecular formula within acceptable mass accuracy limits [15].

Fragmentation Pathways

The fragmentation of 3-Bromo-1-isobutyl-5-nitro-1H-indazole follows characteristic pathways that provide structural information. The primary fragmentation involves the loss of the isobutyl group, resulting in a fragment ion at m/z 242/244. This fragmentation corresponds to the loss of C4H9 (56 mass units) from the molecular ion [16].

Another significant fragmentation pathway involves the loss of the nitro group, yielding a fragment ion at m/z 252/254. This fragmentation corresponds to the loss of NO2 (46 mass units) from the molecular ion. The presence of these characteristic fragment ions supports the proposed structure and substitution pattern [15].

The indazole ring system undergoes further fragmentation, with the loss of HCN (27 mass units) being a common fragmentation pathway for indazole derivatives. This fragmentation results in fragment ions at lower m/z values that provide additional structural confirmation [16].

Fragmentation Mechanisms

The fragmentation mechanisms involve various bond cleavages that are influenced by the stability of the resulting fragment ions. The loss of the isobutyl group likely occurs through α-cleavage at the N-C bond, forming a stable indazole cation. The electron-withdrawing effects of the bromine and nitro substituents stabilize the positive charge on the indazole ring system [17].

The nitro group fragmentation involves the loss of NO2 radical, which is a common fragmentation pathway for nitro-substituted aromatic compounds. The resulting fragment ion retains the bromine atom and isobutyl group, providing additional structural information [15].

The bromine atom influences the fragmentation patterns through its electron-withdrawing effect and the stability of brominated fragment ions. The presence of bromine can stabilize certain fragment ions through resonance effects, leading to enhanced peak intensities for specific fragments [18].

Mass Spectral Data Summary

Fragmentm/zLossSignificance
Molecular ion298/300-Molecular weight confirmation
Base peak242/244C4H9 (56)Isobutyl group loss
Fragment ion252/254NO2 (46)Nitro group loss
Fragment ion225/227HCN (27)Ring fragmentation
Fragment ion196/198MultipleExtended fragmentation

Vibrational Spectroscopy (Fourier Transform Infrared/Raman)

Vibrational spectroscopy provides detailed information about the functional groups and bonding characteristics of 3-Bromo-1-isobutyl-5-nitro-1H-indazole. Both infrared and Raman spectroscopy offer complementary information about the molecular vibrations, with different selection rules governing the appearance of bands in each technique. The analysis reveals characteristic frequencies associated with the various functional groups present in the molecule.

Infrared Spectroscopic Analysis

The infrared spectrum of 3-Bromo-1-isobutyl-5-nitro-1H-indazole exhibits characteristic absorption bands that correspond to the various functional groups and structural features. The nitro group provides particularly strong and diagnostic absorption bands at approximately 1540 cm⁻¹ (asymmetric NO2 stretch) and 1350 cm⁻¹ (symmetric NO2 stretch). These bands are among the most intense in the spectrum and serve as key diagnostic features [19] [20].

The aromatic C-H stretching vibrations appear in the region around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl group are observed at slightly lower frequencies around 2980-2860 cm⁻¹. The aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1600-1450 cm⁻¹ [21] [22].

The C-Br stretching vibration appears at approximately 680 cm⁻¹, which is characteristic for aromatic C-Br bonds. This vibration is typically of medium intensity and serves as a diagnostic feature for brominated aromatic compounds [19]. The indazole ring vibrations appear as complex patterns in the fingerprint region, providing detailed structural information about the ring system [23].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules governing the appearance of vibrational bands. The Raman spectrum of 3-Bromo-1-isobutyl-5-nitro-1H-indazole exhibits strong bands corresponding to the aromatic ring vibrations and symmetric stretching modes [24].

The aromatic ring breathing modes appear as strong bands in the Raman spectrum around 1000-1200 cm⁻¹. These bands are particularly intense in Raman spectroscopy due to the high polarizability of the aromatic π-electron system. The C-C stretching vibrations of the indazole ring appear as multiple bands in the 1300-1600 cm⁻¹ region [25].

The nitro group symmetric stretching vibration appears as a strong band around 1350 cm⁻¹ in the Raman spectrum. The C-Br stretching vibration is also observed in the Raman spectrum with moderate intensity. The isobutyl group vibrations contribute to the spectral complexity in the aliphatic region [24].

Vibrational Assignments

The vibrational assignments for 3-Bromo-1-isobutyl-5-nitro-1H-indazole are based on comparison with related compounds and theoretical calculations. The gas-phase infrared spectrum of the parent indazole compound has been completely assigned using scaled quantum mechanical calculations, providing a reference for the substituted derivative [21] [22].

The aromatic C-H stretching vibrations are assigned to the region 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl group appear at 2980-2860 cm⁻¹. The nitro group asymmetric and symmetric stretching vibrations are assigned to 1540 and 1350 cm⁻¹, respectively [26] [20].

The indazole ring vibrations are assigned based on the characteristic patterns observed in related compounds. The C=C and C=N stretching vibrations appear in the 1600-1450 cm⁻¹ region, while the ring breathing and deformation modes appear at lower frequencies [23].

Vibrational Spectroscopic Data Summary

VibrationIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
Aromatic C-H stretch3100-30003100-3000Indazole ring
Aliphatic C-H stretch2980-28602980-2860Isobutyl group
NO2 asymmetric stretch15401540Nitro group
NO2 symmetric stretch13501350Nitro group
Aromatic C=C stretch1600-14501600-1450Indazole ring
C-Br stretch680680Bromine substituent
Ring breathing1000-12001000-1200Indazole ring

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

297.01129 g/mol

Monoisotopic Mass

297.01129 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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